BENGHE Validation & Comparative

Check Availability & Pricing

An In-Vitro Comparative Analysis of the
Pharmaceutical Equivalence of Domperidone
Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Domperidone

Cat. No.: B1670879

This guide provides a comprehensive in-vitro assessment of the pharmaceutical equivalence of
various commercially available Domperidone tablets. The following sections detail the
experimental protocols, comparative data, and a summary of the findings to aid researchers,
scientists, and drug development professionals in understanding the quality attributes of
different Domperidone formulations. Domperidone is a dopamine antagonist, widely used as
an antiemetic and prokinetic agent.[1][2] It is classified as a Biopharmaceutics Classification
System (BCS) Class Il drug, characterized by low solubility and high permeability.[3]

Experimental Protocols

The evaluation of pharmaceutical equivalence was conducted using a series of standardized
in-vitro tests to assess the physical and chemical attributes of the tablets. These tests are
crucial for ensuring batch-to-batch consistency and predicting the in-vivo performance of the
drug product.

Physical Evaluation

a) Weight Variation: Twenty tablets from each brand were individually weighed using an
analytical balance.[3] The average weight was calculated, and the percentage deviation of
each tablet from the average was determined. According to United States Pharmacopeia (USP)
specifications, the deviation should be within acceptable limits (e.g., +7.5% for tablets weighing
130 mg or less and 5% for tablets weighing more than 130 mg to 324 mg).[4]
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b) Hardness Test: The hardness of the tablets, which indicates their mechanical strength, was
measured using a Monsanto hardness tester.[4] The test measures the force required to break
a tablet diametrically. A hardness of 4-10 kg/cm 2 is generally considered satisfactory.[1]

c) Friability Test: The friability test assesses the ability of tablets to withstand abrasion during
handling, packaging, and transportation. A pre-weighed sample of tablets was placed in a
Roche friabilator and rotated for a set number of revolutions (e.g., 100).[5] The tablets were
then de-dusted and re-weighed. The percentage loss in weight was calculated, with a value of
less than 1% being acceptable.[6]

d) Disintegration Test: The disintegration time for uncoated tablets was determined using a
USP disintegration apparatus.[5][7] Six tablets from each brand were placed in the basket-rack
assembly, which was then immersed in distilled water at 37+0.5°C.[7] The time taken for all
tablets to disintegrate and pass through the mesh was recorded. For uncoated tablets, the
disintegration time should typically be within 30 minutes.[3][4]

e) Wetting Time: Wetting time is a critical parameter for fast-dissolving tablets. A piece of tissue
paper folded twice was placed in a petri dish containing 6 ml of water.[7] A tablet was placed on
the paper, and the time required for complete wetting was measured.[7]

Chemical Evaluation

a) Drug Content (Assay): To determine the amount of active pharmaceutical ingredient (API), a
number of tablets (typically 10 or 20) were weighed and finely powdered.[4][6] A quantity of
powder equivalent to a specific amount of Domperidone was dissolved in a suitable solvent,
such as 0.1N HCI or methanol.[3][4] The resulting solution was filtered and analyzed using a
UV-Visible spectrophotometer at a specific wavelength (e.g., 284 nm or 286 nm) or by using a
validated High-Performance Liquid Chromatography (HPLC) method.[2][3][4][8][9] The drug
content should typically fall between 95% and 105% of the label claim.[3][4]

b) In-Vitro Dissolution Study: Dissolution testing is a key indicator of a drug's release from the
dosage form. The study was performed using a USP Dissolution Apparatus Il (Paddle method).
[4][5] The dissolution medium was 900 mL of 0.1 N HCI, maintained at a temperature of
37+0.5°C, with a paddle rotation speed of 50 rpm.[4][5] Aliquots of the dissolution medium were
withdrawn at specified time intervals, filtered, and analyzed for drug content using UV-Vis
spectrophotometry or HPLC.[5] The cumulative percentage of drug released was calculated
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over time. According to USP, solid oral dosage forms should generally exhibit at least 85% drug
release within 60 minutes.[3]

Data Analysis: Dissolution Profile Comparison

To compare the dissolution profiles of different brands, model-independent methods using the
difference factor (f1) and similarity factor (f2) were employed.[3][4]

» Difference Factor (f1): This factor measures the percent error between the two curves up to
the last time point. An f1 value between 0 and 15 is generally acceptable.[3]

o Similarity Factor (f2): This factor is a logarithmic transformation of the sum-squared error of
differences between the test and reference products over all time points. An f2 value
between 50 and 100 indicates that the two dissolution profiles are similar.[3]

Comparative Data of Different Domperidone
Formulations

The following tables summarize the in-vitro performance of different brands of Domperidone
10 mg tablets, compiled from various studies.

Table 1: Physical Parameters of Domperidone Tablets from Different Brands
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USP/BP
Paramete L
Brand A Brand B Brand C Brand D Brand E Specificat
r
ion
Weight L - - L L As per
o Within Within Within Within Within
Variation o o o o o pharmacop
limits limits limits limits limits ]
(%) eia
Hardness (
45-55 5.0-6.0 4.0-5.0 6.0-7.0 55-6.5 4-10[1]
kg/cm 2)
Friability
0.45 0.52 0.60 0.38 0.41 <1%
(%)
Disintegrati
, <30
on Time 3.5 4.2 2.8 5.1 6.0 ]
. minutes[3]
(min)
Dru
J 95% -
Content/As  98.5 99.2 97.8 101.5 99.8
105%][3][4]
say (%)
Data compiled from multiple sources for illustrative purposes.[1][4]
Table 2: Comparative In-Vitro Dissolution Profile of Domperidone Tablets
) Reference
Time Brand A (% BrandB(% BrandC (% Brand D (%
. Brand (%
(minutes) Release) Release) Release) Release)
Release)
5 453+2.1 50.1+1.8 425+25 55.2+15 526+2.0
10 758+ 15 80.5+2.0 72.3+1.7 854+1.9 83.1+1.8
15 92.1+£1.2 95.3+15 89.8+£1.9 96.7£1.3 945+1.6
30 98.5+0.9 99.1+1.1 97.6+1.3 99.5+0.8 98.9+1.0
45 99.2+0.8 99.6 £ 0.9 98.9+1.0 99.8+0.5 99.4+0.7
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lllustrative data based on findings from comparative studies.[3] All brands tested showed more
than 85% drug release within 15 minutes.[3]

Table 3: Dissolution Profile Comparison using f1 and f2 Factors

. f1 (Difference f2 (Similarity Conclusion (Based

Comparison

Factor) Factor) on f2 > 50)
Brand A vs. Reference  13.7 44.79 Not Similar
Brand B vs.

8.5 65.2 Similar
Reference
Brand C vs. o

15.52 30.77 Not Similar
Reference
Brand D vs.

4.2 78.9 Similar
Reference

Values are illustrative and based on data from different studies.[3][10] Generally, f1 values from
0-15 and 2 values from 50-100 ensure equivalence.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in-vitro assessment process for
determining the pharmaceutical equivalence of Domperidone tablets.
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Caption: Workflow for In-Vitro Pharmaceutical Equivalence Assessment of Domperidone
Tablets.

Conclusion

The presented in-vitro studies demonstrate that while most commercially available
Domperidone tablets meet the specifications of pharmacopeias for physical parameters and
drug content, their dissolution profiles can vary.[3][4] The similarity factor (f2) is a critical tool for
establishing pharmaceutical equivalence between a generic product and a reference brand.[4]
Brands exhibiting an f2 value greater than 50 can be considered interchangeable in clinical
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practice.[3] This guide underscores the importance of rigorous in-vitro testing to ensure the
quality and therapeutic equivalence of different Domperidone tablet formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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